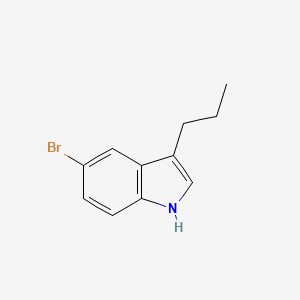

5-bromo-3-propyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12BrN |

|---|---|

Molecular Weight |

238.12 g/mol |

IUPAC Name |

5-bromo-3-propyl-1H-indole |

InChI |

InChI=1S/C11H12BrN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h4-7,13H,2-3H2,1H3 |

InChI Key |

PEKFINRVJQMWKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CNC2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 3 Propyl 1h Indole and Analogous Indole Derivatives

Classical and Contemporary Approaches to Indole (B1671886) Core Construction

The formation of the indole ring system is a cornerstone of heterocyclic chemistry, with a rich history of named reactions and a continuous evolution of new synthetic methods.

Fischer Indole Synthesis and Mechanistic Adaptations

The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, remains one of the most widely used methods for indole synthesis. nih.govbyjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comtestbook.com For the synthesis of a 5-bromo-3-propyl-1H-indole, this would involve the reaction of (4-bromophenyl)hydrazine (B1265515) with pentanal.

The mechanism, first proposed by Robinson, proceeds through several key steps:

Formation of the phenylhydrazone from the corresponding phenylhydrazine (B124118) and carbonyl compound. byjus.com

Tautomerization of the hydrazone to an enamine (or 'ene-hydrazine'). nih.govwikipedia.org

A chemrxiv.orgchemrxiv.org-sigmatropic rearrangement of the protonated enamine, leading to the formation of a di-imine intermediate. byjus.com

Subsequent cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. nih.govwikipedia.org

While the classical Fischer synthesis is robust, it often requires harsh acidic conditions and high temperatures. nih.govorganic-chemistry.org Modern adaptations have focused on milder reaction conditions and expanding the substrate scope. For instance, the use of Lewis acids such as zinc chloride, boron trifluoride, and iron chloride can catalyze the reaction. nih.govtestbook.com A significant advancement involves the palladium-catalyzed coupling of an aryl bromide with a hydrazone, which then undergoes Fischer cyclization, providing a new disconnection for accessing the necessary arylhydrazone precursors. wikipedia.orgnih.gov

| Catalyst Type | Examples | Conditions |

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | High Temperatures |

| Lewis Acids | ZnCl₂, BF₃, FeCl₃, AlCl₃ | Often Milder than Brønsted Acids |

| Palladium Catalysts | Pd(dba)₂ with phosphine (B1218219) ligands | Used for aryl hydrazone synthesis prior to cyclization |

This table summarizes common catalyst types used in the Fischer Indole Synthesis and its modern variations.

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies in Indole Formation

Palladium catalysis has revolutionized indole synthesis by enabling the construction of the indole nucleus from pre-functionalized starting materials under relatively mild conditions. nih.govmdpi.com These methods often involve intramolecular C-H activation or cross-coupling reactions to form the key C-C or C-N bonds of the pyrrole (B145914) ring. researchgate.net

Strategies for palladium-catalyzed indole synthesis can be broadly categorized:

Cyclization of Alkynes: This versatile approach utilizes precursors containing both a nitrogen nucleophile and a carbon-carbon triple bond. organicreactions.org

Cyclization of Alkenes: Similar to alkyne cyclization, this method involves the intramolecular reaction of an alkene moiety. organicreactions.org

Heck Cyclization: The Mori-Ban and Larock indole syntheses are prominent examples that employ palladium-catalyzed intramolecular Heck reactions, though they often require more complex, pre-functionalized arenes. nih.gov

C-H Activation/Amination: More recent developments focus on the direct coupling of an N-H bond with an aromatic C-H bond, offering a more atom-economical approach. researchgate.net For example, N-acetyl indoles can be prepared via oxidative C-H bond amination using molecular oxygen as the terminal oxidant. researchgate.net

A notable three-component synthesis developed by Liang and co-workers utilizes a palladium/norbornene cooperative catalysis to construct indoles from aryl iodides, internal alkynes, and an N,N-dimethylhydroxylamine electrophile. nih.gov

Copper-Mediated and Other Transition Metal-Catalyzed Indole Syntheses

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for indole synthesis. gaylordchemical.comorganic-chemistry.org These methods often proceed through tandem reactions, combining multiple bond-forming events in a single pot. For instance, a one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling can produce multisubstituted indoles from aryl iodides and enamines in good to excellent yields. organic-chemistry.orgacs.org Optimization of these reactions has shown that CuI with a specific ligand, such as JohnPhos, and a suitable base like KHCO₃ in DMSO provides the best results. organic-chemistry.org

Other transition metals have also been employed in indole synthesis. For example, a tandem ruthenium-catalyzed hydrogen-transfer Fischer indole synthesis has been developed, showcasing the versatility of transition metals in facilitating this classical transformation under different mechanistic pathways. organic-chemistry.org

| Metal Catalyst | Reaction Type | Key Features |

| Copper(I) Iodide | Tandem Ullmann C-N coupling and CDC | Cost-effective, modular assembly of highly functionalized indoles. gaylordchemical.comorganic-chemistry.org |

| Copper(II) Acetate | Sequential Chan-Lam N-arylation and CDC | One-pot synthesis of diverse indole-3-carboxylic esters. rsc.org |

| Ruthenium Complexes | Tandem Hydrogen-Transfer Fischer Indole Synthesis | Alternative to traditional acid-catalyzed Fischer synthesis. organic-chemistry.org |

This table highlights selected transition metal-catalyzed approaches to indole synthesis.

Metal-Free and Electrocatalytic Approaches for Indole Ring Formation and Functionalization

In recent years, there has been a growing interest in developing metal-free and electrocatalytic methods for indole synthesis to enhance the sustainability of these processes. scilit.com Metal-free approaches often utilize oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or N-iodosuccinimide (NIS) to facilitate the cyclization. acs.orgorganic-chemistry.org For example, an effective metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ as the oxidant affords a diverse range of substituted indoles. acs.orgresearchgate.net This method is operationally simple and avoids the use of expensive and potentially toxic transition metals. researchgate.net

Electrocatalysis offers another promising avenue for indole synthesis. An electrochemical intramolecular C(sp²)-H amination using iodine as a mediator allows for the switchable synthesis of indoline (B122111) and indole derivatives from 2-vinyl anilines. organic-chemistry.org Furthermore, the use of an organic redox catalyst enables an efficient electrocatalytic synthesis of 3-substituted and 2,3-disubstituted indoles through the dehydrogenative cyclization of 2-vinylanilides without the need for external chemical oxidants. organic-chemistry.org

Regioselective Bromination Strategies for the Indole Nucleus, Specifically at the C5 Position

Achieving regioselective bromination of the indole nucleus, particularly at the C5 position, is crucial for the synthesis of this compound. The inherent reactivity of the indole ring often leads to substitution at the more nucleophilic C3 position. Therefore, strategies to direct bromination to the benzene (B151609) ring are necessary.

One effective method involves the in situ generation of an indoline intermediate. A recently developed protocol for the indole C5-selective bromination of indolo[2,3-a]quinolizidine alkaloids utilizes nearly equimolar amounts of Br₃⁻·PyH⁺ and HCl in methanol (B129727). nih.gov The proposed mechanism involves the initial C3-bromination to form an indolenine intermediate, which then undergoes nucleophilic addition of methanol to form an indoline. This transient protection of the C2-C3 double bond deactivates the pyrrole ring, allowing for subsequent electrophilic bromination at the C5 position. nih.gov This method is notable for being metal-free and proceeding under mild conditions. nih.gov

Another approach involves directing groups. For instance, installing a removable pivaloyl group at the C3 position can direct arylation to the C5 position, and similar principles can be applied to halogenation.

Targeted Alkylation and Propylation at the Indole C3 Position

The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. chemrxiv.org To introduce the propyl group at this position to form this compound, one could either perform a Friedel-Crafts type alkylation on 5-bromoindole (B119039) or introduce the propyl group during the indole synthesis itself, for example, by using a ketone with a propyl group in a Fischer indole synthesis.

Direct C3-alkylation of a pre-formed 5-bromoindole is a common strategy. This can be achieved using a variety of alkylating agents and catalysts. For instance, a simple and efficient BF₃-OEt₂ promoted C3-alkylation of indoles with maleimides has been developed, demonstrating the utility of Lewis acids in facilitating this transformation. nih.gov While this example uses maleimides, the principle can be extended to other electrophiles. In the context of synthesizing this compound, an appropriate propyl electrophile, such as 1-bromopropane (B46711) or propanal (in a reductive amination context if the nitrogen is first modified), would be required.

A metal-free, Cs₂CO₃/oxone®-mediated C3-alkylation of indoles with alcohols has also been reported. chemrxiv.org This method proceeds in moderate to high yields and is tolerant of halogen substituents on the indole ring. chemrxiv.org This "hydrogen autotransfer" strategy offers an atom-economical alternative to traditional alkylation methods that rely on pre-functionalized alkylating agents. chemrxiv.org

| Reagent/Catalyst | Alkylating Agent Type | Key Features |

| BF₃-OEt₂ | Electrophiles (e.g., maleimides) | Mild conditions, good to excellent yields. nih.gov |

| Cs₂CO₃/oxone® | Alcohols | Metal-free, hydrogen autotransfer mechanism. chemrxiv.org |

| Molecular Iodine | Benzylic Alcohols | Greener approach for C3-benzylation. |

This table outlines different methodologies for the targeted C3-alkylation of the indole nucleus.

Green Chemistry Advancements in Indole Synthesis, Applicable to this compound

The synthesis of indole derivatives has traditionally relied on methods that often involve harsh conditions and hazardous materials. However, the principles of green chemistry are increasingly being applied to develop more sustainable alternatives. These advancements focus on reducing waste, using less toxic reagents and solvents, and improving energy efficiency. Such methods are directly applicable to the synthesis of halogenated indoles like this compound.

Key green approaches include the use of alternative energy sources and novel reaction media. Microwave-assisted synthesis, for example, has been shown to accelerate reactions, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. openmedicinalchemistryjournal.com One study demonstrated the preparation of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles in good yields via a microwave-irradiated Fischer indole synthesis, highlighting a rapid and effective route for creating indole derivatives. openmedicinalchemistryjournal.com Similarly, multicomponent reactions (MCRs) under catalyst-free conditions, using benign media like polyethylene (B3416737) glycol (PEG), have been developed for synthesizing 3-substituted indoles. openmedicinalchemistryjournal.com

Solvent choice is another critical aspect of green synthesis. The development of reactions in environmentally benign solvents like water or ethanol (B145695), or under solvent-free conditions, significantly reduces environmental impact. openmedicinalchemistryjournal.comrsc.org An innovative two-step reaction to assemble the indole core from readily available anilines and other simple starting materials uses ethanol as a solvent and avoids metal catalysts, offering a mild and sustainable pathway. rsc.orgsemanticscholar.org For the synthesis of 5-bromoindole specifically, a green method has been developed that involves a low-pressure liquid-phase hydrogenation and a clean bromination process, which provides better control over the formation of isomers and reduces pollution compared to traditional bromination techniques using acetic anhydride (B1165640) and bromine. google.comwipo.int

Mechanochemistry, which involves conducting reactions in the solid state by grinding, represents another frontier in green indole synthesis. A solvent-free mechanochemical Fischer indolisation has been developed using oxalic acid and dimethylurea, which applies to a wide range of substrates and avoids the need for bulk organic solvents. unica.it

| Method | Key Features | Advantages | Reference |

| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. | Rapid reaction times, improved yields, high regioselectivity. | openmedicinalchemistryjournal.com |

| Catalyst-Free MCRs | Multicomponent reactions in polyethylene glycol (PEG). | Avoids catalysts, selective for heterodimer products. | openmedicinalchemistryjournal.com |

| Sustainable MCRs | Ugi multicomponent reaction followed by acid-induced cyclization. | Uses ethanol as a solvent, no metal catalyst, mild conditions. | rsc.orgsemanticscholar.org |

| Clean Bromination Process | Involves hydrogenation, protection, clean bromination, and deprotection/dehydrogenation. | Effectively controls bromo-isomer formation, mild conditions, less pollution. | google.comwipo.int |

| Mechanochemical Fischer Indolisation | Solvent-free reaction induced by grinding with auxiliaries. | Eliminates bulk solvents, versatile for various substrates. | unica.it |

Functional Group Compatibility and Diversification Strategies in Synthetic Routes

The utility of a synthetic method is often determined by its tolerance for a wide range of functional groups, which allows for the creation of diverse and complex molecules without the need for extensive protecting group chemistry. Modern indole syntheses have placed a strong emphasis on achieving broad functional group compatibility.

For instance, palladium-catalyzed methods for indole synthesis, such as the coupling of aryl bromides with 2-alkynyl arylazides, exhibit excellent functional group tolerance. organic-chemistry.org Similarly, transition-metal-free approaches, like the tert-butoxide-mediated condensation for making 2-aryl indoles, also accommodate various functional groups. organic-chemistry.org The classic Fischer indole synthesis itself is noted for the breadth of functional groups it can tolerate, which is one reason for its enduring popularity. scienceinfo.com However, it is incompatible with certain highly reactive or acidic functional groups that can lead to side reactions. scienceinfo.com

Diversification of the indole scaffold, particularly at the challenging C4 to C7 positions of the benzene ring, is a key goal for creating novel analogues. nih.gov Site-selective C-H functionalization has emerged as a powerful tool for this purpose. By installing a directing group (DG) on the indole nitrogen, chemists can guide metal catalysts to functionalize specific C-H bonds.

Strategies for site-selective functionalization include:

C7 and C6 Arylation: Using an N-P(O)tBu2 directing group, palladium and copper catalysts can achieve arylation at the C7 and C6 positions, respectively. nih.gov

C7 Functionalization Diversity: An N-PtBu2 group allows for a wider range of C-H functionalizations at the C7 position, including arylation, olefination, acylation, and alkylation with various coupling partners. nih.govresearchgate.net

C4 Functionalization: Carbonyl-directing groups at the C3 position have been used with iridium catalysts for C4–H amidation. rsc.org This approach is compatible with indoles unprotected at the N1 position and tolerates various C3-directing groups like aldehydes, ketones, and esters. rsc.org

These diversification strategies allow for the late-stage modification of complex indole cores, providing access to a wide array of derivatives that would be difficult to synthesize through other means.

| Position | Functionalization | Method | Catalyst/Reagent | Directing Group | Reference |

| C7 | Arylation | C-H Activation | Palladium | N-P(O)tBu2 | nih.gov |

| C6 | Arylation | C-H Activation | Copper | N-P(O)tBu2 | nih.gov |

| C7 | Arylation, Olefination, Acylation, Alkylation | C-H Activation | Various transition metals | N-PtBu2 | nih.govresearchgate.net |

| C4 | Amidation | C-H Activation | Iridium | C3-Carbonyl | rsc.org |

| C4 | Fluoroalkylation | C-H Activation | N/A | C3-Ketone | rsc.org |

| C2 | Various | Cross-Coupling | Palladium/Iron | N/A | organic-chemistry.org |

One-Pot and Cascade Reaction Sequences for Indole Derivative Preparation

One-pot and cascade (also known as domino or tandem) reactions are highly efficient synthetic strategies that combine multiple bond-forming events in a single reaction vessel without isolating intermediates. iitj.ac.in This approach significantly improves efficiency by reducing reaction time, minimizing waste, and simplifying purification processes. iitj.ac.in These methods are particularly valuable for constructing complex molecular architectures like those found in indole alkaloids. iitj.ac.in

Numerous one-pot protocols have been developed for indole synthesis. A three-component, one-pot Fischer indolisation–N-alkylation sequence allows for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides in under 30 minutes. rsc.org Another efficient one-pot, three-component reaction combines enaminones, indoles, and acenaphthylene-1,2-dione to produce highly functionalized bis-indoles. nih.gov This method is noted for its operational simplicity and high bond-formation efficiency under environmentally benign conditions. nih.gov

Cascade reactions often involve a series of intramolecular transformations triggered by a single event, leading to a significant increase in molecular complexity. For example, cascade reactions involving nitrones and allenes have been used to rapidly synthesize various indole derivatives. researchgate.netacs.org The chemoselectivity of these complex transformations can be controlled by modifying the substrate, reaction conditions, or catalyst. researchgate.net Another powerful cascade reaction of oxindole-derived nitrones with allenoates provides access to complex tetracyclic hydropyrrolo[3,2-b]indole scaffolds in a single step under mild conditions. acs.org These reactions demonstrate the power of cascade processes to construct the core of intricate natural products efficiently. iitj.ac.in

| Reaction Type | Description | Starting Materials | Product | Key Advantages | Reference |

| One-Pot, Three-Component | Fischer Indolisation followed by N-alkylation. | Aryl hydrazines, ketones, alkyl halides | 1,2,3-Trisubstituted indoles | Very rapid (<30 min), operationally simple, high yield. | rsc.org |

| One-Pot, Three-Component | Sequential reaction catalyzed by piperidine (B6355638) and p-TSA. | Enaminones, indoles, acenaphthylene-1,2-dione | Highly functionalized bis-indoles | Simple operation, high efficiency, low cost of materials. | nih.gov |

| One-Pot Synthesis | Pd/C catalyzed reaction involving hydrogenation, cyclization, and dehydrogenation. | 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives | 3-Substituted indoles | Facile procedure, high yields. | acs.org |

| Cascade Reaction | Involves 1,3-dipolar cycloaddition and subsequent transformations. | Nitrones and activated allenes | Functionalized indole derivatives | Rapid synthesis of complex structures. | researchgate.net |

| Cascade Reaction | Involves formation of multiple C-C/C-X bonds and cleavage in one step. | Oxindole-derived nitrones and allenoates | Tetracyclic hydropyrrolo[3,2-b]indoles | Access to challenging scaffolds, mild conditions. | acs.org |

| Cascade Reaction | TEA-mediated arylation/cyclization. | Indole acetamides and 3-substituted indoles | Indolyl pyrroloindolines | Metal- and photocatalyst-free conditions. | rsc.org |

Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 3 Propyl 1h Indole

Electrophilic Aromatic Substitution Mechanisms on the Indole (B1671886) Ring, with Emphasis on C3 and C5 Reactivity

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS). bhu.ac.in The delocalization of the nitrogen lone pair electrons into the bicyclic system increases the electron density, particularly at the C3 position of the pyrrole (B145914) ring. quora.com Consequently, electrophilic attack preferentially occurs at C3, leading to the formation of a stabilized carbocation intermediate where the aromaticity of the benzene (B151609) ring is preserved. study.com

In the case of 5-bromo-3-propyl-1H-indole, the C3 position is already substituted with a propyl group. This alkyl group is weakly electron-donating through an inductive effect, which further stabilizes the positive charge that would develop at C2 during an electrophilic attack at C3. However, since C3 is blocked, electrophilic substitution is directed to other positions on the indole ring. The bromine atom at C5 is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho-, para-director because of the electron-donating resonance effect of its lone pairs. This directing effect, combined with the inherent reactivity of the indole nucleus, influences the regioselectivity of EAS reactions.

The interplay between the activating effect of the indole nitrogen and the directing effects of the C3-propyl and C5-bromo substituents determines the ultimate position of electrophilic attack. Generally, the pyrrole ring is more activated than the benzene ring in indoles. bhu.ac.in Therefore, electrophilic substitution on 3-substituted indoles often occurs at the C2 position. nih.gov However, the electronic influence of the C5-bromo group can also direct incoming electrophiles to the C4 and C6 positions of the benzenoid ring. The precise outcome often depends on the nature of the electrophile and the reaction conditions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Indoles

| Substituent(s) | Major Position of Electrophilic Attack | Mechanistic Rationale |

| Unsubstituted Indole | C3 | Formation of the most stable carbocation intermediate, preserving the aromaticity of the benzene ring. study.com |

| 3-Alkylindole | C2 | The C3 position is blocked; C2 is the next most activated position in the pyrrole ring. nih.gov |

| 5-Bromoindole (B119039) | C3 (if unsubstituted), C4, C6 | Bromine is an ortho-, para-director, directing electrophiles to C4 and C6. The inherent reactivity of the pyrrole ring still favors C3 if available. |

| This compound | C2, C4, C6 | A combination of steric hindrance at C2 and the directing effect of the bromine atom can lead to substitution at multiple positions. The specific conditions and electrophile determine the major product. |

C-H Activation and Site-Selective Functionalization Pathways at Indole C5 and C3 Positions

Direct C-H activation has emerged as a powerful tool for the functionalization of indoles, offering an atom-economical alternative to traditional cross-coupling reactions. beilstein-journals.org For this compound, the C-H bonds at various positions of the indole nucleus are potential sites for functionalization. Palladium-catalyzed C-H activation is a prevalent method, often guided by a directing group to achieve site-selectivity. nih.gov

While the C3 position is occupied, the C-H bonds of the propyl group are potential sites for activation, although this is less common for indole core functionalization. More relevant are the C-H bonds at the C2, C4, C6, and C7 positions. The inherent reactivity of the C2-H bond makes it a common site for functionalization in 3-substituted indoles. beilstein-journals.org

Site-selective functionalization of the benzenoid ring (C4, C5, C6, and C7) is more challenging due to the lower intrinsic reactivity of these C-H bonds compared to those in the pyrrole ring. beilstein-journals.org However, the presence of the bromine at C5 already provides a handle for functionalization via cross-coupling reactions. C-H activation at the C4 or C6 positions, ortho to the bromine, can be influenced by the electronic effects of the halogen. Furthermore, the N-H moiety can act as a directing group in certain catalytic systems, guiding the metal catalyst to the C2 or C7 positions.

Reaction Mechanisms of Coupling Reactions Involving the C5 Bromine Substituent

The bromine atom at the C5 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The mechanisms of these reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, share common fundamental steps involving a palladium catalyst.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle typically proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C5-Br bond of the indole to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. wikipedia.org The mechanism involves:

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst undergoes oxidative addition to the C5-Br bond. byjus.com

Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and then inserts into the Pd-C bond. byjus.com

Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species. byjus.com

Reductive Elimination: The palladium-hydride species eliminates HBr with the help of a base to regenerate the Pd(0) catalyst. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. wikipedia.org The mechanism is as follows:

Oxidative Addition: A Pd(0) catalyst adds to the C5-Br bond. libretexts.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium, and a base removes the proton from the nitrogen. wikipedia.org

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium to form the C-N bond and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Mechanistic Steps in Palladium-Catalyzed Coupling Reactions of this compound

| Coupling Reaction | Key Mechanistic Steps | Resulting Bond Formation |

| Suzuki | Oxidative Addition, Transmetalation, Reductive Elimination wikipedia.orglibretexts.org | C-C (Aryl-Aryl or Aryl-Vinyl) |

| Heck | Oxidative Addition, Alkene Insertion, Beta-Hydride Elimination wikipedia.orgbyjus.com | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination wikipedia.orglibretexts.org | C-N |

Intramolecular and Intermolecular Cycloaddition Reactions of Indole Systems

The indole ring, particularly the C2-C3 double bond, can participate in cycloaddition reactions, providing a powerful method for the construction of complex polycyclic systems. researchgate.net These reactions can be either intramolecular or intermolecular.

Intermolecular Cycloadditions: 3-Alkenylindoles can undergo dearomative [4+3] cycloaddition reactions with in situ-generated oxyallyl cations to form cyclohepta[b]indoles. nih.govacs.org In the context of this compound, if the propyl group were replaced with a vinyl or other unsaturated moiety, it could act as the diene component in Diels-Alder type [4+2] cycloadditions. rsc.org The electron-rich nature of the indole nucleus makes it a good diene in such reactions.

Intramolecular Cycloadditions: If the N1 position or the C2 position of the indole ring is substituted with a tethered diene or dipolarophile, intramolecular cycloaddition reactions can occur. These reactions are synthetically valuable for creating fused ring systems. For example, an intramolecular Diels-Alder reaction could occur if a diene-containing side chain is attached to the indole nitrogen.

The mechanism of these cycloaddition reactions is often concerted and pericyclic, governed by the principles of orbital symmetry. wikipedia.org The regioselectivity and stereoselectivity are controlled by the electronic and steric properties of the substituents on both the indole and the reacting partner.

Role of the N-H Moiety in Indole Reactivity and Directed Functionalization

The N-H moiety of the indole ring plays a crucial role in its reactivity and can be exploited for directed functionalization. The acidity of the N-H proton allows for its removal by a base, generating an indolyl anion which is a potent nucleophile. researchgate.net This anion can then react with various electrophiles, leading to N-substituted indoles.

Furthermore, the N-H group can act as a directing group in transition metal-catalyzed C-H activation reactions. beilstein-journals.org By coordinating to the metal center, the nitrogen atom can direct the catalyst to a specific C-H bond, typically at the C2 or C7 position, facilitating site-selective functionalization. This is often achieved by first converting the N-H group into a more effective directing group, such as a pyridyl or picolinamide group.

In electrophilic aromatic substitution, the N-H group is a powerful activating group through resonance donation of its lone pair of electrons. Protonation of the indole can occur at either the nitrogen or the C3 position. While N-protonation is kinetically favored, C3-protonation leads to a more stable cation, which is the key intermediate in many acid-catalyzed reactions of indoles. bhu.ac.in

Charge Transfer Mechanisms within the Indole Scaffold

The electron-rich nature of the indole ring makes it an excellent electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. nih.gov These complexes are formed through a weak electronic interaction between the highest occupied molecular orbital (HOMO) of the donor (indole) and the lowest unoccupied molecular orbital (LUMO) of the acceptor. libretexts.org

The formation of a CT complex is often accompanied by the appearance of a new absorption band in the electronic spectrum, which is not present in the spectra of the individual donor or acceptor molecules. libretexts.org The energy of this charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 3 Propyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 5-bromo-3-propyl-1H-indole. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's connectivity and spatial arrangement can be achieved.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Analysis

While the specific experimental spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be derived from the analysis of closely related analogs, such as 5-bromo-3-methyl-1H-indole rsc.org. The substitution of a methyl group with a propyl group primarily affects the chemical shifts of the alkyl chain and the adjacent C3 position of the indole (B1671886) ring.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons on the indole core, the N-H proton, and the aliphatic protons of the propyl chain. The bromine atom at the C5 position will influence the electronic environment of the benzene (B151609) ring protons (H4, H6, and H7). The H4 proton is expected to appear as a doublet of doublets due to coupling with H6 and the N-H proton. The H7 proton would likely be a doublet, and the H6 proton a doublet of doublets. The proton at the C2 position typically appears as a singlet or a narrow multiplet. The propyl group will exhibit characteristic signals: a triplet for the terminal methyl group (CH₃), a sextet for the central methylene (B1212753) group (CH₂), and a triplet for the methylene group attached to the indole ring (α-CH₂).

¹³C NMR Spectroscopy: The carbon spectrum will provide information on the number and type of carbon atoms. Eight signals are expected for the indole core and three for the propyl side chain. The C5 carbon, directly attached to the bromine, will show a chemical shift significantly affected by the halogen's electronegativity and heavy atom effect. The chemical shifts for the indole carbons can be estimated from data on 5-bromo-3-methyl-1H-indole, which shows signals at approximately δ 134.96 (C7a), 130.22 (C3a), 124.76 (C4), 122.95 (C6), 121.64 (C2), 112.50 (C7), and 111.60 (C5) rsc.org. The propyl group carbons would appear in the aliphatic region of the spectrum.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-H | ~8.1 | br s | - |

| 2 | ~7.0 | s | ~122 |

| 3 | - | - | ~115 |

| 3a | - | - | ~130 |

| 4 | ~7.7 | d | ~125 |

| 5 | - | - | ~112 |

| 6 | ~7.3 | dd | ~123 |

| 7 | ~7.2 | d | ~113 |

| 7a | - | - | ~135 |

| α-CH₂ | ~2.7 | t | ~28 |

| β-CH₂ | ~1.7 | sext | ~23 |

| γ-CH₃ | ~1.0 | t | ~14 |

Application of Advanced NMR Techniques for Mechanistic Insights (e.g., NMR Footprinting)

To gain deeper mechanistic insights, advanced NMR techniques are invaluable. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would confirm the proton-proton coupling network within the propyl chain and the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra would be used to unambiguously assign each proton to its corresponding carbon atom.

NMR footprinting and titration experiments could be employed to study the intermolecular interactions of this compound with biological macromolecules or other small molecules nih.gov. By monitoring the changes in chemical shifts and line broadening upon the addition of a binding partner, it is possible to map the interaction surface and derive binding constants nih.gov. These methods are crucial for understanding how the compound engages with its biological targets and can provide valuable information for drug design and mechanistic studies.

Vibrational Spectroscopy (Infrared) for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The key expected vibrational frequencies include:

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3400-3300 cm⁻¹, characteristic of the indole N-H bond researchgate.net.

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H bonds on the aromatic ring researchgate.net.

Aliphatic C-H Stretch: Strong absorption bands in the 2960-2850 cm⁻¹ region will be present due to the symmetric and asymmetric stretching of the C-H bonds in the propyl group libretexts.org.

C=C Aromatic Stretch: Characteristic absorptions for the carbon-carbon double bonds within the aromatic indole ring are expected between 1620 cm⁻¹ and 1450 cm⁻¹ researchgate.net.

C-N Stretch: This vibration typically appears in the 1350-1250 cm⁻¹ range.

C-Br Stretch: The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region of the spectrum, typically between 650 cm⁻¹ and 550 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3400 - 3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (propyl) | Stretch | 2960 - 2850 |

| Aromatic C=C | Stretch | 1620 - 1450 |

| C-N | Stretch | 1350 - 1250 |

| C-Br | Stretch | 650 - 550 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to analyze its structure through fragmentation patterns. The nominal molecular weight of the compound (C₁₁H₁₂BrN) is 253 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic molecular ion peak cluster at m/z 253 and 255.

Electron impact (EI) ionization would likely induce fragmentation. A primary and highly probable fragmentation pathway involves the cleavage of the Cα-Cβ bond of the propyl side chain (alpha-cleavage), resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would generate a highly stable resonance-stabilized cation at m/z 224/226, which would be a major peak in the spectrum. Further fragmentation could involve the loss of HBr or other small molecules.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 253/255 | [M]⁺ | Molecular Ion |

| 224/226 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of ethyl radical |

| 144 | [M - C₂H₅ - Br]⁺ | Loss of bromine radical from the m/z 224 fragment |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic structure of this compound. The indole ring system is the primary chromophore responsible for its electronic transitions. The absorption spectrum of indole derivatives typically displays two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands, which arise from π→π* transitions.

The presence of a bromine atom at the C5 position, being an electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole core.ac.uk. Studies on 5-bromoindole (B119039) have shown absorption maxima in this shifted region core.ac.uk. The C3-propyl group, being a simple alkyl substituent, is expected to have a minimal electronic effect on the indole chromophore. Therefore, the UV-Vis spectrum of this compound should closely resemble that of 5-bromoindole. The polarity of the solvent can also influence the position of the absorption bands.

Like many indole derivatives, this compound is expected to be fluorescent. The emission spectrum would likely show a single broad band, with the emission maximum also being sensitive to solvent polarity, typically exhibiting a red-shift in more polar solvents.

| Spectroscopic Method | Parameter | Predicted Value |

|---|---|---|

| UV-Vis Absorption | λₘₐₓ (¹Lₐ band) | ~270-280 nm |

| UV-Vis Absorption | λₘₐₓ (¹Lₑ band) | ~285-295 nm |

| Fluorescence Emission | λₑₘ | ~340-360 nm |

X-ray Crystallography for Solid-State Structure Determination and Elucidation of Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound is not publicly available, predictions about its solid-state packing can be made based on related halogenated indole structures researchgate.net.

The crystal packing would be dictated by a combination of intermolecular forces. Key interactions would likely include:

Hydrogen Bonding: The indole N-H group is a hydrogen bond donor and can form hydrogen bonds with the bromine atom of an adjacent molecule (N-H···Br) or with the π-system of the indole ring (N-H···π).

π-π Stacking: The planar indole rings are expected to stack in a parallel-displaced or T-shaped arrangement to maximize attractive π-π interactions, which are a significant stabilizing force in the packing of aromatic molecules.

Halogen Bonding: The bromine atom, having a region of positive electrostatic potential on its outer surface (the σ-hole), could act as a halogen bond donor, interacting with a Lewis basic site on a neighboring molecule.

The interplay of these interactions would define the supramolecular architecture of this compound in the solid state.

Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

The redox behavior of indole derivatives is a critical aspect of their chemical reactivity and has been a subject of significant research, often employing electrochemical techniques like cyclic voltammetry (CV). While specific electrochemical data for this compound is not extensively documented in publicly available literature, the redox characteristics can be inferred from studies on related substituted indoles. Cyclic voltammetry is a powerful and versatile electrochemical method for investigating electron transfer processes, providing insights into the oxidation and reduction potentials of a molecule. sciepub.com

In a typical cyclic voltammetry experiment, the potential of a working electrode is ramped linearly versus time. When the potential reaches a set value, the direction of the ramp is reversed. The resulting current is plotted versus the applied potential, producing a cyclic voltammogram. The peaks in the voltammogram correspond to the oxidation and reduction of the electroactive species. The positions of these peaks on the potential axis provide information about the thermodynamic favorability of the redox processes.

Studies on various indole derivatives have shown that they are susceptible to electrochemical oxidation. rsc.org The electron-rich nature of the indole ring system facilitates the removal of electrons, leading to the formation of radical cations or further oxidized species. nih.govacs.org The substitution pattern on the indole ring significantly influences its redox properties.

The electrochemical oxidation of some 3-substituted indoles has been reported to proceed to the corresponding 2-oxindole. rsc.org It is plausible that this compound could undergo a similar transformation under appropriate electrochemical conditions.

Furthermore, the electrochemical behavior of bromide ions in the presence of indoles has been investigated. mdpi.com These studies have shown that bromide can be electrochemically oxidized to bromine, which can then react with the indole nucleus. rsc.orgmdpi.com This highlights the potential for complex electrochemical pathways involving both the indole core and the bromo substituent in this compound.

While precise experimental values for the redox potentials of this compound are not available, a qualitative prediction of its electrochemical characteristics can be made. The data in the table below is illustrative and based on general principles of substituent effects on the electrochemistry of aromatic compounds.

Table 1: Predicted Electrochemical Behavior of this compound

| Feature | Predicted Characteristic | Rationale |

| Oxidation Potential | Anodic peak corresponding to the oxidation of the indole ring system. | The electron-rich indole nucleus is susceptible to oxidation. |

| Effect of Propyl Group | Lowers the oxidation potential compared to unsubstituted indole. | The electron-donating nature of the propyl group increases electron density. |

| Effect of Bromo Group | Increases the oxidation potential compared to unsubstituted indole. | The electron-withdrawing nature of the bromine atom decreases electron density. |

| Overall Redox Behavior | The net effect will be a balance between the electron-donating propyl group and the electron-withdrawing bromo group. The process may be reversible, quasi-reversible, or irreversible depending on the stability of the generated radical species. | The stability of the intermediate radical cation influences the reversibility of the redox process. |

Further experimental investigation using cyclic voltammetry would be necessary to determine the precise oxidation and reduction potentials of this compound and to fully elucidate its redox behavior and reaction mechanisms. Such studies would provide valuable data on the electronic properties of this specific molecule and contribute to a broader understanding of the structure-property relationships in substituted indoles.

Computational Chemistry and Molecular Modeling of 5 Bromo 3 Propyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

DFT is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. For a molecule like 5-bromo-3-propyl-1H-indole, DFT calculations would provide significant insights into its fundamental chemical nature. These studies typically involve a combination of a functional (e.g., B3LYP or ωB97X-D) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Geometry Optimization and Energetic Landscape Exploration

The first step in a computational study is geometry optimization. This process calculates the lowest energy arrangement of the atoms, providing a stable 3D structure of the molecule. For this compound, this would yield precise information on bond lengths, bond angles, and dihedral angles. By exploring the potential energy surface, researchers could identify the most stable conformers, particularly concerning the rotation of the propyl group, and calculate the energy barriers between them. Optimized geometric parameters for related indole (B1671886) derivatives are often compared with experimental data from techniques like X-ray crystallography to validate the chosen computational method.

Frontier Molecular Orbital (FMO) Analysis and Prediction of Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small energy gap suggests higher reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactive tendencies.

Interactive Table: Hypothetical Reactivity Descriptors for a Substituted Indole This table illustrates the type of data that would be generated from an FMO analysis. The values are representative and not actual calculated data for this compound.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atom of the indole ring and the bromine atom, highlighting these as sites for potential interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, delocalization of electron density, and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. This analysis would quantify the stability arising from electron delocalization in the indole ring and reveal interactions between the ring and the propyl and bromo substituents.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While DFT calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations are used to study its movement and conformational changes over time. An MD simulation of this compound, typically in a solvent like water or dimethyl sulfoxide, would involve calculating the forces on each atom and solving Newton's equations of motion. This simulation would reveal how the molecule behaves in a solution, exploring different conformations of the propyl chain and its interaction with solvent molecules. Such studies are vital for understanding how the molecule might interact with biological targets like proteins.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties. For this compound, DFT calculations could be used to simulate its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. The calculated vibrational frequencies (IR, Raman) and chemical shifts (NMR) could then be compared with experimentally obtained spectra to confirm the molecule's structure and validate the accuracy of the computational model. Time-dependent DFT (TD-DFT) could further be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule.

Although specific computational data for this compound is not currently available in the literature, the established methodologies used for similar indole derivatives provide a clear roadmap for future research into this compound. Such studies would be invaluable for elucidating its chemical properties and predicting its behavior in various chemical and biological systems.

Lack of Specific Research Data Precludes a Detailed Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound

A thorough review of available scientific literature reveals a significant gap in computational chemistry and molecular modeling studies focused specifically on the compound this compound. Despite the broad interest in the quantitative structure-activity relationships (QSAR) of indole derivatives for various therapeutic targets, no dedicated research detailing CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) models for this compound could be identified.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery and development, as they can predict the activity of novel compounds and guide the design of more potent and selective molecules. CoMFA and CoMSIA are two of the most widely used 3D-QSAR methods. They correlate the 3D steric and electrostatic fields (in CoMFA) and additionally hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA) of a set of aligned molecules with their biological activities.

While numerous QSAR studies have been conducted on the broader class of indole-containing compounds, these investigations typically involve diverse sets of derivatives with various substitutions at different positions of the indole ring. The specific combination of a bromo group at the 5-position and a propyl group at the 3-position, as seen in this compound, has not been the subject of a focused QSAR, CoMFA, or CoMSIA analysis in the published literature.

The absence of such studies means that there are no publicly available data tables, detailed research findings, or predictive models specifically for this compound and its analogs. Consequently, a detailed discussion on the steric, electrostatic, and other physicochemical properties of this particular compound that govern its biological activity, within the framework of CoMFA and CoMSIA, cannot be provided at this time. Future computational and experimental research would be necessary to generate the data required for such an analysis.

Structure Activity Relationship Studies of 5 Bromo 3 Propyl 1h Indole Derivatives

Impact of the C5 Bromine Substituent on the Molecular Interactions and Biological Activity of Indole (B1671886) Analogs

The introduction of a bromine atom at the C5 position of the indole ring has been shown to significantly influence the biological activity of various indole analogs. Bromination of natural compounds is often associated with increased biological activity beilstein-archives.org. For instance, studies on indole phytoalexin derivatives have demonstrated that the presence of a bromine atom at the C5 position can lead to a partial increase in antiproliferative activities, particularly against leukemic cells beilstein-archives.orgresearchgate.net. Similarly, in the context of anti-inflammatory agents, 5-bromoisatin (B120047) exhibited greater inhibitory activity against nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNFα) compared to its non-brominated counterpart, suggesting that the C5 bromine substitution can enhance anti-inflammatory effects mdpi.com.

The enhanced activity of C5-bromo substituted indoles can be attributed to several factors. Bromine, being a halogen, can participate in halogen bonding, a noncovalent interaction between the electrophilic region of the halogen and a nucleophilic site on a biological target mdpi.comresearchgate.net. This directional interaction can contribute to the binding affinity and selectivity of the compound for its target receptor or enzyme mdpi.com. Furthermore, the lipophilicity of the molecule is increased by the bromine substituent, which can improve its ability to cross cell membranes and reach its intracellular target. The position of the bromine atom is also critical, with studies on isatin (B1672199) derivatives indicating that substitution at the C5 or C6 position can result in increased biological activity mdpi.com. The specific functional group at other positions on the indole ring may be less critical for certain activities, as demonstrated by the similar anti-inflammatory activity of 6-bromoindole (B116670) and 6-brominated isatin derivatives mdpi.com.

The following table summarizes the impact of bromine substitution on the biological activity of selected indole derivatives.

| Compound | Substitution | Biological Activity | Reference |

| 5-Bromobrassinin | C5-Bromo | IDO inhibitor activity, suppressed melanoma growth | beilstein-archives.org |

| 5-Bromospiroindole Phytoalexins | C5-Bromo | Increased antiproliferative activity in leukemic cells | beilstein-archives.org |

| 5-Bromoisatin | C5-Bromo | Higher anti-inflammatory activity (NO, PGE2, TNFα inhibition) | mdpi.com |

Influence of Alkyl Chain Length and Branching at the Indole C3 Position on Molecular Recognition

The nature of the alkyl substituent at the C3 position of the indole ring plays a pivotal role in molecular recognition and, consequently, the biological activity of these compounds. The C3 position is a common site for functionalization in the development of bioactive indole derivatives nih.govresearchgate.netresearchgate.netnih.govnih.gov. For instance, gramine, an alkaloid with a dimethylamine (B145610) group at the C3 position, serves as a versatile starting material for the synthesis of various C3-substituted indole analogs with a wide range of biological activities, including anticancer, antitubercular, antimicrobial, and antioxidant effects nih.gov.

The length and branching of the alkyl chain at C3 can significantly impact the compound's affinity for its biological target. While direct SAR studies on 3-propyl-1H-indole are not extensively detailed in the provided context, general principles from related indole derivatives can be inferred. For C3-amido-indoles, SAR studies have led to the optimization of compounds with potent in vivo activity nih.gov. The synthesis of indolylsuccinimides through C3 alkylation highlights the utility of this position for creating conjugates with cytotoxic properties nih.gov.

The electronic and steric properties of the C3 substituent are crucial. The C3 position is one of the most activated positions in the indole ring for electrophilic substitution, making it a favorable site for introducing various functional groups nih.gov. The development of metal-free, Cs2CO3/Oxone®-mediated C3-alkylation of indoles allows for the introduction of various functionalized alkyl groups, including those derived from heteroaryl-substituted methyl alcohols, which can be valuable for modulating biological activity chemrxiv.org.

The table below illustrates examples of biologically active C3-substituted indoles.

| C3-Substituent | Resulting Compound Class | Biological Activity | Reference |

| Dimethylaminomethyl (from Gramine) | Various C3-substituted analogs | Anticancer, antitubercular, antimicrobial, antioxidant | nih.gov |

| Amido group | C-3 Amido-indoles | Selective CB2 receptor binding, anti-inflammatory | nih.gov |

| Succinimide group | Indolylsuccinimides | Cytotoxicity against human cancer cell lines | nih.gov |

| Heteroaryl-methyl group | C3-alkylated indoles | Potential for diverse biological activities | chemrxiv.org |

Role of N1 Functionalization in Modulating Physicochemical and Biological Properties of Indole Derivatives

Functionalization at the N1 position of the indole ring provides a powerful strategy for modulating the physicochemical and biological properties of indole derivatives. The substituent at this position can influence factors such as solubility, metabolic stability, and receptor binding affinity. A variety of substituents, from simple alkyl chains to more complex heterocyclic moieties, have been introduced at the N1 position to optimize the therapeutic potential of indole-based compounds nih.gov.

Studies on cannabimimetic indoles have demonstrated that the length of the N1-alkyl chain is a critical determinant of binding affinity for cannabinoid receptors CB1 and CB2. High-affinity binding generally requires an alkyl chain of at least three carbons, with optimal binding often observed with a five-carbon chain researchgate.netbohrium.com. Further extension of the alkyl chain to a heptyl group can lead to a significant decrease in binding affinity at both receptors researchgate.netbohrium.com. This highlights the precise spatial requirements of the receptor's binding pocket.

Beyond simple alkyl chains, the introduction of more complex functionalities at the N1 position has been explored to enhance biological activity. The synthesis of N-substituted indole-based chalcones and hydrazide-hydrazones has yielded compounds with significant antimicrobial and antileishmanial activities nih.gov. Similarly, the preparation of N-substituted indole-2-carboxamide and indole-3-acetamide (B105759) derivatives has led to the discovery of potent antioxidants nih.gov. The nature of the N1-substituent can also influence the regioselectivity of further reactions on the indole ring. For example, the use of an electron-withdrawing protecting group on the indole nitrogen can favor the formation of 4,5-fused indoles in certain cyclization reactions by decreasing the nucleophilicity at the C3 position nih.gov.

The following table provides examples of how N1 functionalization impacts the properties of indole derivatives.

| N1-Substituent | Compound Class | Effect on Properties | Reference |

| Alkyl chains (C1-C7) | Cannabimimetic indoles | Modulates CB1 and CB2 receptor binding affinity | researchgate.netbohrium.com |

| Chalcone and Hydrazide-hydrazone moieties | N-substituted indoles | Confers antimicrobial and antileishmanial activity | nih.gov |

| Carboxamide and Acetamide derivatives | N-substituted indoles | Enhances antioxidant properties | nih.gov |

| Electron-withdrawing protecting groups | N-protected indoles | Influences regioselectivity of subsequent reactions | nih.gov |

Stereochemical Considerations and Enantiomeric Purity in Indole Analog Development

Stereochemistry is a fundamental aspect of drug design and development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles acs.org. Therefore, controlling the stereochemistry and ensuring the enantiomeric purity of indole analogs is of paramount importance in the development of safe and effective therapeutic agents.

The synthesis of enantiomerically pure indole derivatives often relies on stereoselective synthetic methods. This can involve the use of chiral precursors, chiral catalysts, or chiral auxiliaries to favor the formation of one enantiomer over the other. For example, gold-catalyzed cyclization of alkyne-tethered indoles can be rendered diastereoselective by introducing a stereocenter in the precursor molecule nih.gov. Similarly, copper-catalyzed methods have been developed for the enantioselective synthesis of indole-based sulfinamides, which can possess both S-chirogenic and atropisomeric chirality acs.orgacs.org.

The biological implications of stereochemistry in indole derivatives are significant. In many cases, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. This underscores the need for careful stereochemical characterization and the development of synthetic strategies that provide access to enantiomerically pure compounds. The use of advanced analytical techniques, such as chiral chromatography, is essential for determining the enantiomeric purity of synthesized indole analogs. The increasing emphasis on developing single-enantiomer drugs by regulatory agencies highlights the importance of addressing stereochemical considerations early in the drug discovery and development process.

The table below highlights key aspects of stereochemistry in indole analog development.

| Aspect | Importance | Example Method | Reference |

| Enantioselectivity | Ensures production of the desired stereoisomer, potentially leading to improved efficacy and safety. | Use of chiral catalysts (e.g., copper-catalyzed synthesis of sulfinamides). | acs.orgacs.org |

| Diastereoselectivity | Controls the relative stereochemistry of multiple chiral centers within a molecule. | Gold-catalyzed cyclization of chiral precursors. | nih.gov |

| Chiral Precursors | Starting materials that already possess a defined stereochemistry can direct the stereochemical outcome of subsequent reactions. | Alkyne-tethered indoles with an existing stereocenter. | nih.gov |

| Enantiomeric Purity Analysis | Crucial for quality control and ensuring the final product contains only the desired enantiomer. | Chiral chromatography. |

Rational Design and Synthesis of Analogs for Modulating Specific Molecular Target Interactions

The rational design of 5-bromo-3-propyl-1H-indole analogs is a key strategy for developing compounds with improved potency, selectivity, and pharmacokinetic properties. This approach involves leveraging an understanding of the target's three-dimensional structure and the SAR of existing ligands to design new molecules with optimized interactions. The indole scaffold is a versatile platform for such design, as it is present in numerous natural and synthetic bioactive compounds and can be readily functionalized at various positions nih.govmdpi.com.

A common strategy in rational drug design is to identify a lead compound and then systematically modify its structure to enhance its interaction with the biological target. For example, indole-based compounds have been designed as inhibitors of the Bcl-2 protein, an attractive target for cancer therapy. By designing and synthesizing a series of indole-based compounds, researchers were able to identify molecules with potent inhibitory activity against Bcl-2-expressing cancer cell lines nih.gov. Molecular docking studies can be employed to predict how these designed compounds will bind to the target protein, helping to guide the synthetic efforts nih.gov.

The synthesis of these rationally designed analogs often involves modern synthetic methodologies. For instance, the Suzuki coupling reaction has been utilized to synthesize indole-containing compounds designed to inhibit the gp41 protein of HIV, a target for fusion inhibitors nih.gov. The functionalization of the indole ring can be achieved through various C-H activation and functionalization strategies, allowing for the regioselective introduction of substituents at different positions thieme-connect.comnih.govacs.orgbeilstein-journals.org. The choice of synthetic route is crucial for efficiently accessing the desired analogs and building a library of compounds for biological evaluation.

The table below provides examples of rationally designed indole analogs and their intended molecular targets.

| Molecular Target | Designed Indole Analog Class | Rationale | Synthetic Approach | Reference |

| Bcl-2 | Indole-based Bcl-2 inhibitors | Mimic the interaction of pro-apoptotic proteins with Bcl-2. | Multi-step synthesis followed by biological evaluation and molecular docking. | nih.gov |

| HIV gp41 | Indole-containing fusion inhibitors | Designed to bind to the hydrophobic pocket of the gp41 complex. | Suzuki coupling reaction. | nih.gov |

| Various enzymes/receptors (e.g., HDACs, sirtuins) | Diverse indole-based compounds | The indole scaffold is a privileged motif for targeting various enzymes and receptors. | Target-based design and synthesis. | nih.gov |

| Topoisomerase II | Indole-based ellipticine (B1684216) analogs | Designed as inhibitors of topoisomerase IIβ for anticancer activity. | Rational design based on known inhibitors. | researchgate.net |

Molecular Interactions and Biological Target Engagement of 5 Bromo 3 Propyl 1h Indole Analogs

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

Analogs of 5-bromo-3-propyl-1H-indole have demonstrated significant inhibitory activity against several key enzymes implicated in disease. The nature of the substituents on the indole (B1671886) core plays a critical role in defining the potency and selectivity of these interactions.

Analysis of Binding to Specific Enzyme Active Sites

The 5-bromoindole (B119039) scaffold has been incorporated into various molecular frameworks to target the active sites of enzymes involved in bacterial infections, viral replication, and metabolic disorders.

Peptide Deformylase (PDF): This metalloenzyme is essential for bacterial protein synthesis, making it a prime target for novel antibiotics. A key analog, 5-bromoindolyl-3-acetohydroxamic acid, has been identified as a potent inhibitor of bacterial PDFs. nih.gov Structure-activity relationship (SAR) studies revealed that the bromide at the 5-position is the optimal substituent for fitting into the S1' subsite of the enzyme's active site and cannot be replaced by bulkier groups without a loss of potency. nih.gov These indole derivatives act as selective inhibitors of PDF2 over PDF1. nih.gov The hydroxamate moiety chelates the active site metal ion, a common mechanism for inhibitors of metalloproteases. nih.gov

HCV Helicase: The hepatitis C virus (HCV) NS3 helicase is a crucial enzyme for viral replication. While specific data on this compound is limited, the broader class of indole derivatives has been explored as a scaffold for HCV helicase inhibitors. nih.govnih.gov The general strategy involves identifying compounds that can disrupt the enzyme's ATPase activity or its interaction with RNA, thereby halting the unwinding of the viral genome. nih.govnih.gov

Aldehyde Dehydrogenases (ALDEHYDE DEHYDROGENASES): ALDHs are a group of enzymes responsible for oxidizing aldehydes and are implicated in metabolism and cancer. Substituted indole-2,3-diones have been developed as selective ALDH inhibitors. nih.goviu.edu SAR studies indicate that substitution at the 5-position of the indole ring significantly impacts selectivity. Specifically, a 5-bromo substitution on an indole-2,3-dione core reduces inhibitory potency towards ALDH1A1 but enhances it for ALDH2. nih.gov This selectivity is attributed to specific interactions within the substrate-binding site of the different isoforms. nih.gov

Alpha-Amylase and Alpha-Glucosidase: These enzymes are key targets for managing type 2 diabetes as they are involved in carbohydrate digestion. Various indole derivatives have shown potent inhibitory activity against both α-amylase and α-glucosidase. researchgate.netnih.govresearchgate.netnih.gov For instance, a series of indole hydrazone analogs exhibited α-amylase inhibition with IC50 values in the low micromolar range. researchgate.net Similarly, 3,3-di(indolyl)indolin-2-ones, including halogenated derivatives, have demonstrated significant α-glucosidase inhibitory activity, often superior to the standard drug acarbose. nih.govmdpi.com The inhibitory mechanism is often mixed-type, suggesting that the compounds can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com

| Enzyme Target | Analog Type | Inhibition Data (IC50/Ki) |

|---|---|---|

| Peptide Deformylase (E. coli) | 5-Bromoindolyl-3-acetohydroxamic acid | IC50 = 4 nM (for Ni-PDF) |

| Aldehyde Dehydrogenase 2 (ALDH2) | 5-Bromo-1-(2-phenylethyl)-1H-indole-2,3-dione | Ki = 0.05 µM |

| Aldehyde Dehydrogenase 1A1 (ALDH1A1) | 5-Bromo-1-(2-phenylethyl)-1H-indole-2,3-dione | Ki = 19 µM |

| α-Amylase | Indole Hydrazone Analog | IC50 = 1.66 µM |

| α-Glucosidase | Indolo[1,2-b]isoquinoline derivative | IC50 = 3.44 µM |

Ligand-Induced Conformational Changes in Enzyme Targets

The binding of indole analogs to enzyme active sites can induce significant conformational changes in the target protein. Studies on indolo[1,2-b]isoquinoline derivatives as α-glucosidase inhibitors have shown that their interaction leads to alterations in the enzyme's tertiary structure. mdpi.com These conformational shifts, often detected through techniques like fluorescence spectroscopy and circular dichroism, are a hallmark of allosteric or mixed-type inhibition, where the inhibitor binds to a site distinct from the substrate-binding pocket or to the enzyme-substrate complex, respectively, thereby altering the catalytic efficiency of the enzyme. mdpi.com

Receptor Binding Affinity Studies and Characterization of Binding Modes

The 5-bromo-indole nucleus is a key pharmacophore for ligands targeting various neurotransmitter receptors, influencing their potential use in treating central nervous system disorders.

Serotonin (B10506) Transporter (SERT) and 5-HT1A Receptor Interactions

The serotonin system is a primary target for antidepressants and anxiolytics. While direct binding data for this compound on SERT and 5-HT1A receptors is scarce, related analogs show significant activity. For instance, 5-bromo-N,N-dimethyltryptamine, an indole alkaloid, has shown potential as an antidepressant, suggesting interaction with serotonergic targets. researchgate.net In broader studies of indole derivatives, the 5-bromo substitution has been shown to produce high-affinity ligands for serotonin receptors. One study found that a 5-bromoindole derivative was a hit compound for the 5-HT7 receptor with a Ki of 20 nM and displayed selectivity over the 5-HT1A receptor. uj.edu.pl This highlights the importance of the 5-position substitution in tuning receptor subtype selectivity.

Dopamine D2 and D3 Receptor Binding Profiles

Dopamine receptors, particularly the D2 and D3 subtypes, are crucial targets for antipsychotic medications and treatments for Parkinson's disease. Analogs incorporating a bromo-substituted aromatic ring have demonstrated high affinity and selectivity for the D3 receptor over the D2 receptor. For example, a bromo-substituted benzamide (B126) analog exhibited a Ki of 1.1 nM for the human D3 receptor, with over 97-fold selectivity against the D2 receptor. frontiersin.org Similarly, research on 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogs also points to the role of the bromo-phenyl moiety in achieving high D3 affinity. researchgate.net Computational docking studies suggest these ligands form key interactions, such as hydrogen bonds, with specific residues like aspartate and serine within the receptor's binding pocket. mdpi.com

| Receptor Target | Analog Type | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| Dopamine D3 | Bromo-substituted benzamide analog | 1.1 nM | >97-fold vs D2 |

| Dopamine D2 | Bromo-substituted benzamide analog | 107 nM | - |

| Dopamine D3 | N-phenylpiperazine analog | 1.4 nM | >400-fold vs D2 |

Cannabinoid CB1 Receptor Affinity Modulation by Indole Substituents

The cannabinoid CB1 receptor is the principal target of endocannabinoids and synthetic cannabinoids. The indole scaffold is central to many synthetic cannabinoid agonists. However, structure-activity relationship studies have shown that substitutions on the indole core are critical for receptor affinity. Research on indol-3-yl-tetramethylcyclopropyl ketones has explicitly reported that substitution at the 5-position of the indole core with a bromine atom is detrimental to both binding affinity and functional activity at the human CB1 receptor. nih.gov This is in contrast to substitutions at other positions, such as the 6- and 7-indole positions, which can maintain high CB1 binding affinity. nih.gov This finding underscores the high degree of structural specificity required for potent CB1 receptor engagement by indole-based ligands.

Molecular Docking and Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Contacts, Salt Bridges)

Molecular docking studies are instrumental in elucidating the binding modes of ligands within the active sites of biological macromolecules. For analogs of this compound, these in silico methods predict and rationalize the intermolecular forces that govern their biological activity. These interactions primarily include hydrogen bonding, hydrophobic contacts, and, where applicable, salt bridges.

Hydrogen Bonding: The indole nitrogen (N-H) can act as a hydrogen bond donor, a crucial interaction for anchoring the ligand to the protein. Additionally, substituents on the indole ring can introduce further hydrogen bonding capabilities. For instance, in studies of 5-bromoindole-2-carboxylic acid hydrazone derivatives, the carbohydrazide (B1668358) moiety was observed to form a hydrogen bond with the side chain of an aspartate residue (Asp1046) in the active site of VEGFR tyrosine kinase. d-nb.info Another example showed a different derivative's interaction with Cys919 via a hydrogen bond. d-nb.info The presence of strong electron-withdrawing groups on the indole phenyl ring has been noted as important for the ligand's interaction with the binding pocket of protein D1 on photosystem II, which can involve hydrogen bonding.

Hydrophobic Contacts: The bicyclic indole ring system is inherently hydrophobic and readily engages in van der Waals forces and pi-stacking interactions with nonpolar amino acid residues in the binding pocket of a target protein. Molecular docking studies of 5-bromoindole derivatives have revealed numerous hydrophobic interactions. For example, the 5-bromo-1H-indole-2-carbohydrazide moiety has been shown to form multiple pi-pi, pi-sulfur, and pi-alkyl interactions with residues such as Val848, Phe1047, Ala866, Leu840, Leu1035, Val916, and Cys1045 in VEGFR tyrosine kinase. d-nb.info Similarly, a 4-hydroxybenzylidene moiety attached to the indole scaffold created pi-alkyl interactions with Val848, Leu1035, and Ala866. d-nb.info The optimization of these hydrophobic interactions at the ligand-target interface is a key strategy in drug design. nih.gov

Salt Bridges: While the core this compound structure is neutral, analogs can be synthesized with ionizable groups, enabling the formation of salt bridges (ionic interactions). For instance, a ligand's carboxylate group could form a salt bridge with a positively charged lysine (B10760008) residue in the binding pocket.

The interplay of these interactions determines the binding affinity and selectivity of the analogs for their respective biological targets. The table below summarizes the types of interactions observed in molecular docking studies of various 5-bromo-indole derivatives.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |